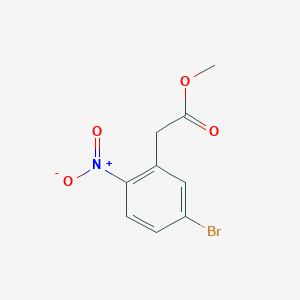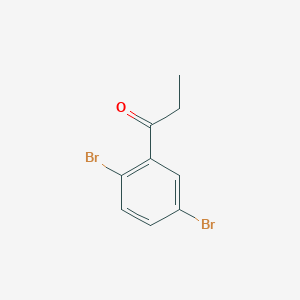![molecular formula C47H59O4P B1503882 12-hydroxy-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B1503882.png)
12-hydroxy-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxaphosphocin ring system, which is a rare and interesting structural motif in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxaphosphocin ring and the introduction of the hydroxy and isopropylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.
Substitution: The isopropylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trimethylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin
- (11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-triethylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin
Uniqueness
The uniqueness of (11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-bis[2,4,6-trisisopropylphenyl]-5-oxide-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin lies in its specific structural features, such as the presence of the dioxaphosphocin ring and the isopropylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C47H59O4P |
|---|---|
Peso molecular |
718.9 g/mol |
Nombre IUPAC |
12-hydroxy-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C47H59O4P/c1-25(2)33-21-37(27(5)6)41(38(22-33)28(7)8)35-15-13-31-17-19-47-20-18-32-14-16-36(46(44(32)47)51-52(48,49)50-45(35)43(31)47)42-39(29(9)10)23-34(26(3)4)24-40(42)30(11)12/h13-16,21-30H,17-20H2,1-12H3,(H,48,49) |
Clave InChI |
YKZILVFGERURNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)OP(=O)(O3)O)C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)






![1-methyl-5-pivalamido-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1503821.png)

![1-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE](/img/structure/B1503824.png)




